4-(1H-tetrazol-1-yl)piperidine hydrochloride
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Overview
Description
4-(1H-tetrazol-1-yl)piperidine hydrochloride is a chemical compound that features a tetrazole ring attached to a piperidine ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of piperidine with sodium azide and triethyl orthoformate, followed by acidification to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized yields. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the piperidine or tetrazole ring.
Scientific Research Applications
4-(1H-tetrazol-1-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It can be used in the production of materials with specific electronic or structural properties.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-tetrazol-1-yl)piperidine
- 4-(1H-tetrazol-5-yl)piperidine
- 4-(1H-tetrazol-1-yl)morpholine
Uniqueness
4-(1H-tetrazol-1-yl)piperidine hydrochloride is unique due to its specific combination of a tetrazole ring and a piperidine ring, along with the hydrochloride salt form. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
4-(tetrazol-1-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.ClH/c1-3-7-4-2-6(1)11-5-8-9-10-11;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNWBWYWRLKULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NN=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695728 |
Source
|
Record name | 4-(1H-Tetrazol-1-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297172-23-7 |
Source
|
Record name | 4-(1H-Tetrazol-1-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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